molecular formula C12H16N2O3 B1395012 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid CAS No. 1219960-34-5

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid

Cat. No. B1395012
CAS RN: 1219960-34-5
M. Wt: 236.27 g/mol
InChI Key: LBEICPACIGCTPA-UHFFFAOYSA-N
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Description

“2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” is a complex organic compound. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound also includes an isonicotinic acid group, which is a derivative of pyridine with a carboxylic acid group at the 4-position.


Molecular Structure Analysis

The molecular structure of “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would likely be complex due to the presence of multiple functional groups. The tetrahydropyran group would form a six-membered ring with an oxygen atom . The isonicotinic acid group would likely be attached to the nitrogen atom in the tetrahydropyran ring.


Chemical Reactions Analysis

The chemical reactions involving “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would likely depend on the specific conditions and reagents used. The tetrahydropyran group could potentially undergo reactions such as ring-opening or substitution, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid” would depend on its specific structure. Tetrahydropyran is a colourless volatile liquid . Its derivatives, such as tetrahydropyranyl ethers, are resilient to a variety of reactions .

Scientific Research Applications

Polynucleotide Analogs and Copolymers

  • The synthesis and characterization of dihydropyran-containing nucleic acid bases, similar in structure to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, have been explored. These bases were copolymerized with maleic anhydride to yield poly[(2-[thymin-1-ylmethyl]tetrahydropyran-5,6-diyl)(1,2-dicarboxyethylene)] and poly[(2-[adenin-9-ylmethyl]tetrahydropyran-5,6-diyl)(1,2-dicarboxyethylene)], analogues of poly(thymidylic acid) and poly(adenylic acid) respectively (Han, Lee, Kim, & Lee, 1992).

Organic Synthesis

  • Isonicotinic acid, structurally related to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, has been used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles (Zolfigol et al., 2013).

Antibacterial and Antifungal Properties

  • Various isonicotinic acid hydrazides, similar in structure to the compound , were synthesized and evaluated for their antitubercular action (Isler et al., 1955).

Chemical Properties and Reactions

  • The study of reaction mechanisms involving isonicotinic acid, closely related to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid, helps in understanding the electrochemical reduction processes in aqueous media (Mathieu, Meunier-Prest, & Laviron, 1997).

Catalytic Activities

  • Research has indicated the potential of isonicotinic acid derivatives as catalysts in various organic reactions. For example, taurine (2-aminoethanesulfonic acid) and 2-amino-3-cyano-4H-pyran derivatives have been prepared via catalyzed reactions in green conditions, demonstrating the utility of such compounds in environmentally friendly synthesis processes (Shirini & Daneshvar, 2016).

properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-1-4-13-11(7-10)14-8-9-2-5-17-6-3-9/h1,4,7,9H,2-3,5-6,8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEICPACIGCTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156782
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid

CAS RN

1219960-34-5
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(Tetrahydro-2H-pyran-4-yl)methyl]amino]-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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